

The Molecular Impact of Salvianolic Acid B: A Transcriptomic and Proteomic Perspective

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Compound of Interest

Compound Name: *Salvianolic acid B*

Cat. No.: *B1246770*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Salvianolic acid B (Sal B), a potent antioxidant derived from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*), has garnered significant scientific interest for its therapeutic potential in a range of diseases, including cardiovascular disorders, fibrosis, and inflammation. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the transcriptomic and proteomic changes induced by **Salvianolic acid B** in various cell types, offering valuable insights for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative transcriptomic and proteomic changes observed in cells treated with **Salvianolic acid B** across different studies. These data highlight the significant impact of Sal B on gene and protein expression, providing a foundation for mechanistic investigations.

Table 1: Differentially Expressed Genes in Brown Adipose Tissue of Obese Mice Treated with **Salvianolic Acid B**

RNA Type	Number of Differentially Expressed Genes
mRNAs	2532
lncRNAs	774
circRNAs	25

Data from a study on high-fat-diet-induced obese C57BL/6J mice treated with SalB (100 mg/kg/day) for 8 weeks.

Table 2: Differentially Expressed Proteins in Rat Platelets Treated with **Salvianolic Acid B**

Protein Name	Regulation
Heat shock-related 70 kDa protein 2	Regulated
LIM domain protein CLP-36	Regulated
Copine I	Regulated
Peroxiredoxin-2	Regulated
Coronin-1 B	Regulated
Cytoplasmic dynein intermediate chain 2C	Regulated
Note: This is a partial list of the 20 regulated proteins identified.	

Table 3: Differentially Expressed Proteins in Human Umbilical Vein Endothelial Cells (HUVECs) Treated with **Salvianolic Acid B**

Protein Name	Regulation
Caldesmon	Downregulated
Vimentin	Upregulated
T-complex protein 1	Upregulated
Protein disulfide isomerase	Upregulated
Tropomyosin alpha	Upregulated
Heat shock protein beta-1	Upregulated
UBX domain-containing protein 1	Upregulated
Alpha enolase	Upregulated
Peroxiredoxin-2	Upregulated

Experimental Protocols

This section details the key experimental methodologies employed in the transcriptomic and proteomic analysis of cells treated with **Salvianolic acid B**.

Transcriptomic Analysis: RNA Sequencing (RNA-Seq)

1. Cell Culture and Treatment:

- Cells of interest (e.g., brown adipose tissue from mice) are cultured under standard conditions.
- Experimental groups are treated with a specified concentration of **Salvianolic acid B** (e.g., 100 mg/kg/day for 8 weeks in mice) or a vehicle control.

2. RNA Extraction and Quality Control:

- Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent.
- The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.

3. Library Preparation and Sequencing:

- An RNA-Seq library is constructed from the total RNA. This typically involves poly(A) selection for mRNA, rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina HiSeq).

4. Data Analysis:

- Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
- Alignment: The cleaned reads are aligned to a reference genome.
- Quantification: The number of reads mapping to each gene is counted to determine its expression level.
- Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the **Salvianolic acid B**-treated and control groups.

Proteomic Analysis: Two-Dimensional Gel Electrophoresis (2D-PAGE) and Mass Spectrometry

1. Cell Culture and Treatment:

- Cells (e.g., rat platelets, HUVECs) are cultured and treated with **Salvianolic acid B** at various concentrations and for different durations.

2. Protein Extraction:

- Cells are lysed in a buffer containing detergents, salts, and protease inhibitors to extract total proteins.

- The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

3. Two-Dimensional Gel Electrophoresis (2D-PAGE):

- First Dimension (Isoelectric Focusing - IEF): Proteins are separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
- Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
- Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.

4. Image Analysis:

- The stained 2D gel is scanned, and the protein spots are detected and quantified using specialized software.
- The spot intensities are compared between the **Salvianolic acid B**-treated and control groups to identify differentially expressed proteins.

5. In-Gel Digestion and Mass Spectrometry:

- The protein spots of interest are excised from the gel.
- The proteins within the gel pieces are digested into smaller peptides using a protease, typically trypsin.
- The resulting peptides are extracted from the gel and analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine their amino acid sequence.

6. Protein Identification:

- The peptide sequences obtained from mass spectrometry are searched against a protein database to identify the corresponding proteins.

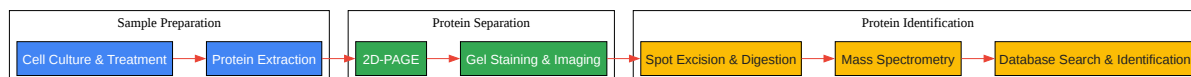
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by **Salvianolic acid B** and the general experimental workflows for transcriptomic and proteomic analyses.



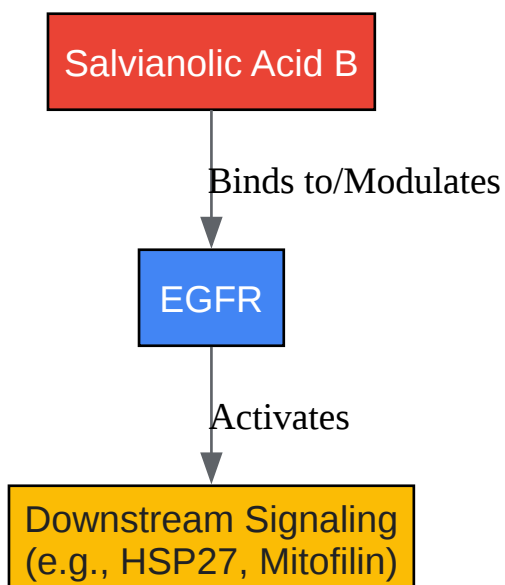
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Caption: Experimental workflow for transcriptomic analysis.



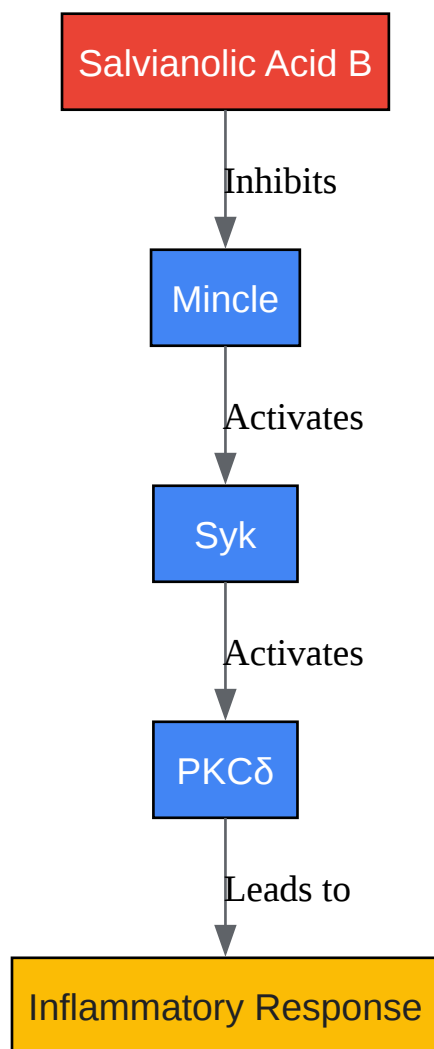
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Caption: Experimental workflow for proteomic analysis.



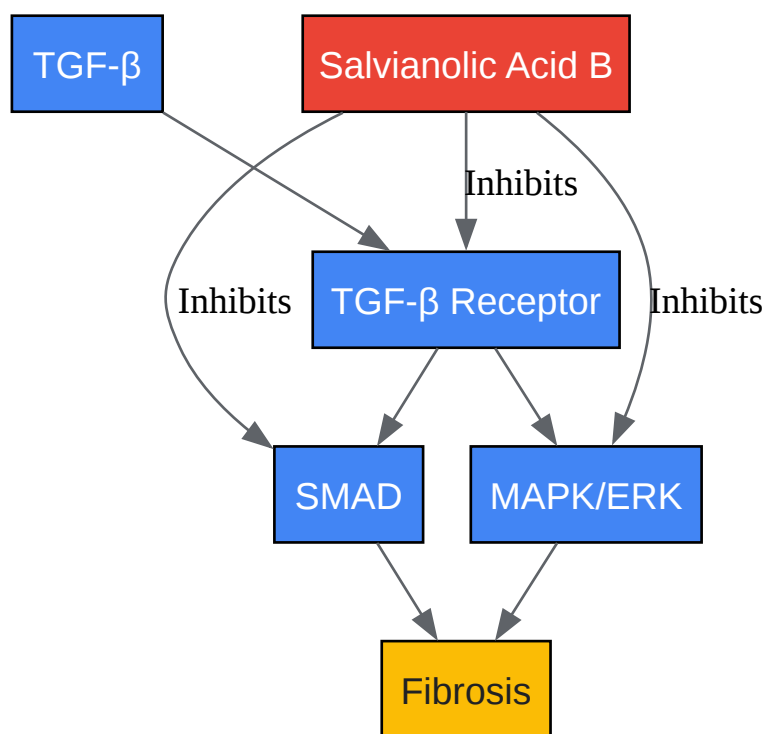
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Caption: EGFR signaling pathway modulation by Sal B.



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Caption: Mincle-Syk-PKC δ signaling pathway inhibition.



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Caption: TGF-β signaling pathway inhibition by Sal B.

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